Hexyl benzoate
Overview
Description
Hexyl benzoate is a chemical compound with the molecular formula C13H18O2 . It has a woody-green, piney balsamic odor . It is a liquid with a balsamic, green, melon-like odor and is used in perfumery .
Synthesis Analysis
Hexyl benzoate may be synthesized by esterification of n-hexanol with benzoic acid under azeotropic conditions .Molecular Structure Analysis
The linear formula of Hexyl benzoate is C6H5CO2(CH2)5CH3 . It has a molecular weight of 206.28 . The SMILES string representation is CCCCCCOC(=O)c1ccccc1 .Chemical Reactions Analysis
Hexyl benzoate is an ester . Esters react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
Hexyl benzoate has a boiling point of 272 °C and a density of 0.98 g/mL at 25 °C . It is insoluble in water and appears as a clear liquid . It has a refractive index of n20/D 1.493 .Scientific Research Applications
-
Photophysical Properties Research
- Field : Physical Chemistry
- Application : This compound is used to study the effects of different hydrogen bond types on photophysical properties .
- Method : The changes in the spectral properties of Diethylamino Hydroxybenzoyl Hexyl Benzoate in protic and aprotic solvents are systematically explored .
- Results : It was found that the system mainly existed in the form of intramolecular hydrogen bonds at low concentrations (≤5 μg/mL). With an increase in concentration, the number of intermolecular hydrogen bonds increased and the molar absorption coefficient significantly increased .
-
UV Filter in Cosmetics
- Field : Cosmetic Science
- Application : Diethylamino Hydroxybenzoyl Hexyl Benzoate is used as an UV filter in cosmetics .
- Method : It is added to cosmetic products to attenuate the exposure of UV radiation on human skin .
- Results : It has been found to be effective in protecting the skin from harmful UV radiation .
-
Anti-Inflammatory Effect
-
Stabilizing Agent in Cosmetics
- Field : Cosmetic Science
- Application : This compound is used as a stabilizing agent that maintains the quality of the ingredients or contributes to the stabilization of the formulation .
- Method : It is added to cosmetic products to prevent them from degrading in the presence of UV light .
- Results : It has been found to be effective in maintaining the quality of cosmetic products .
-
Analytical Applications
- Field : Analytical Chemistry
- Application : This compound is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
- Method : The specific methods of application would depend on the specific analytical application .
- Results : The results would also depend on the specific analytical application .
- UV Absorber in Sunscreens
- Field : Dermatology
- Application : This compound is used in sunscreens to absorb UVA radiation . It is marketed as Parsol DHHB by DSM and as Uvinul A Plus by BASF .
- Method : It is added to sunscreen products to prevent them from degrading in the presence of UV light . It has an absorption maximum of 354 nm .
- Results : DHHB has excellent photostability and compatibility with other UV absorbers and other cosmetic ingredients .
Safety And Hazards
Future Directions
Hexyl benzoate and its derivatives have been studied for their photophysical properties . For instance, Diethylamino hydroxybenzoyl hexyl benzoate (DHHB), a derivative of Hexyl benzoate, is a UV filter with high absorption in the UV-A range . It is compatible with all UVB filters on the market, and is compatible with zinc oxide and iron oxides, which makes it fit for purpose in hybrid formulations . This suggests potential future directions in the development of sunscreen products and other UV-protective applications.
properties
IUPAC Name |
hexyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGLJVMIFJNVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Record name | HEXYL BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20482 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025403 | |
Record name | Hexyl benzoate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9025403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexyl benzoate is a clear colorless liquid. (NTP, 1992), Colorless liquid; Insoluble in water; [CAMEO] Colorless or yellow liquid; [MSDSonline], colourless oily liquid with a woody, green, piney, balsamic odour | |
Record name | HEXYL BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20482 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexyl benzoate | |
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Record name | Hexyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/872/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
522 °F at 770 mmHg (NTP, 1992), 272 °C AT 770 MM HG, 272.00 °C. @ 760.00 mm Hg | |
Record name | HEXYL BENZOATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-HEXYL BENZOATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6031 | |
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Record name | Hexyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
greater than 200 °F (NTP, 1992), [HSDB] 148 °C | |
Record name | HEXYL BENZOATE | |
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Record name | Hexyl benzoate | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL, ACETONE, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | HEXYL BENZOATE | |
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Record name | N-HEXYL BENZOATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6031 | |
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Record name | Hexyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/872/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.979 at 70.7 °F (NTP, 1992) - Less dense than water; will float, 0.978-0.984 | |
Record name | HEXYL BENZOATE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/872/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
7.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.1 | |
Record name | HEXYL BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20482 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-HEXYL BENZOATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6031 | |
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Vapor Pressure |
32 mmHg at 72 °F ; 47 mmHg at 124 °F; 81 mmHg at 167 °F (NTP, 1992), 32.0 [mmHg] | |
Record name | HEXYL BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20482 | |
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Record name | Hexyl benzoate | |
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Product Name |
Hexyl benzoate | |
CAS RN |
6789-88-4 | |
Record name | HEXYL BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20482 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexyl benzoate | |
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Record name | N-Hexyl benzoate | |
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Record name | Benzoic acid, hexyl ester | |
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Record name | Hexyl benzoate | |
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Record name | Hexyl benzoate | |
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Record name | HEXYL BENZOATE | |
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Record name | N-HEXYL BENZOATE | |
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Record name | Hexyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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